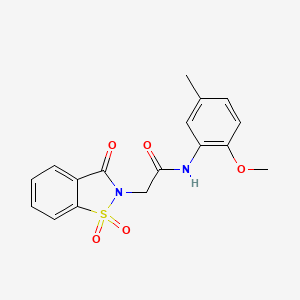

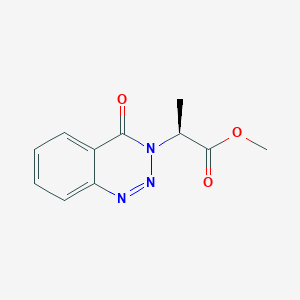

![molecular formula C20H19BrN2O3 B2806511 (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444649-74-5](/img/structure/B2806511.png)

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known by its chemical name, BKM120. BKM120 belongs to a class of compounds known as phosphoinositide 3-kinase (PI3K) inhibitors.

作用機序

BKM120 inhibits the activity of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide by binding to its catalytic subunit, p110α. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways (4).

Biochemical and Physiological Effects:

BKM120 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines (5). In preclinical studies, BKM120 has also been shown to enhance the efficacy of other chemotherapeutic agents (6). However, BKM120 has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential (7).

実験室実験の利点と制限

One advantage of BKM120 is its potency and selectivity for (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. This makes it a useful tool for studying the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various cellular processes. However, its off-target effects on other kinases may limit its usefulness in certain experiments. Additionally, BKM120 has poor solubility in aqueous solutions, which may limit its efficacy in certain in vivo experiments (8).

将来の方向性

For the study of BKM120 include the development of more potent and selective (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors, investigation of the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various diseases other than cancer, and the development of more effective drug delivery systems for BKM120.

References:

1. Liu, Q., et al. (2009). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 52(19), 5816-5829.

2. Fruman, D.A., et al. (2017). The (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide pathway in human disease. Cell, 170(4), 605-635.

3. Maira, S.M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328.

4. Janku, F., et al. (2018). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(22), 2234-2239.

5. Zhao, L., et al. (2016). BKM120 sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting the (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR signaling pathway. Oncotarget, 7(27), 40457-40467.

6. Eichhorn, P.J., et al. (2008). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors cooperate with poly(ADP-ribose) polymerase inhibitors to suppress ovarian cancer cell growth. Cancer Research, 68(19), 7707-7716.

7. Liu, Y., et al. (2017). The pan-(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor. Oncogene, 36(1), 106-116.

8. Zhai, X., et al. (2019). Strategies for improving the solubility and bioavailability of poorly soluble (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors. European Journal of Medicinal Chemistry, 161, 45-59.

合成法

The synthesis of BKM120 involves several steps. The first step involves the reaction of 3-bromo-5-ethoxyphenol with 3-methylbenzyl bromide in the presence of a base to form 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl. The second step involves the reaction of 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl with propynenitrile in the presence of a base to form (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide (BKM120) (1).

科学的研究の応用

BKM120 has potential applications in scientific research, particularly in the field of cancer research. (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a critical mediator of cell growth and survival signaling pathways, and its dysregulation has been implicated in various cancers (2). BKM120 is a potent and selective inhibitor of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide and has been shown to inhibit tumor growth in preclinical studies (3).

特性

IUPAC Name |

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-3-25-18-10-15(8-16(11-22)20(23)24)9-17(21)19(18)26-12-14-6-4-5-13(2)7-14/h4-10H,3,12H2,1-2H3,(H2,23,24)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEDHMXTVQWYDQ-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

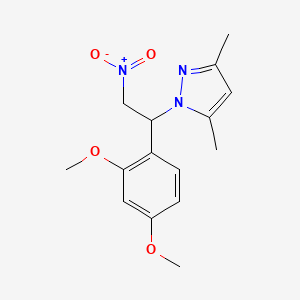

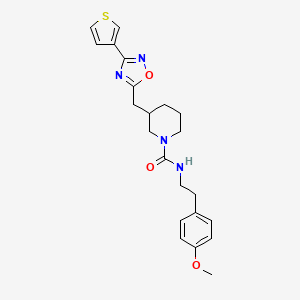

![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)

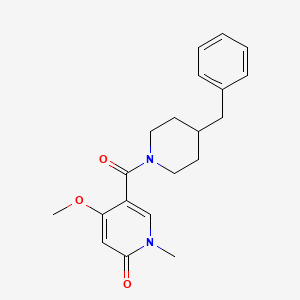

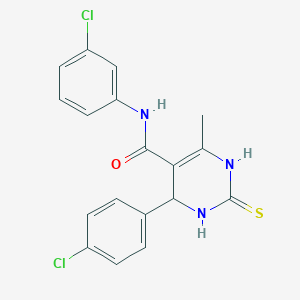

![2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2806436.png)

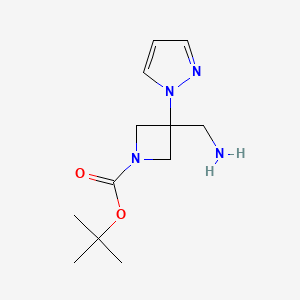

![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![5-(1H-Imidazol-5-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2806439.png)

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)